An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7)
An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-1H-indole-6-carboxylic acid, with the CAS number 103986-06-7, is a heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, indicating the potential of its derivatives in drug discovery and medicinal chemistry.[1] This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding 2,3-Dimethyl-1H-indole-6-carboxylic acid, focusing on its chemical properties, potential synthesis strategies, and prospective biological applications. Due to the limited publicly available data specifically for this compound, this guide also extrapolates information from closely related indole-6-carboxylic acid and 2,3-dimethylindole analogs to provide a foundational understanding for researchers.
Chemical Properties and Data
Quantitative data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for clear reference.
| Property | Value | Source |
| CAS Number | 103986-06-7 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Appearance | White to off-white powder | Supplier Data |
| Purity | Typically ≥97% | [2] |
Note: Solubility, melting point, and boiling point data are not consistently reported across public sources.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups at C2 and C3, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, the sp² carbons of the indole ring system, and a characteristic signal for the carbonyl carbon of the carboxylic acid group in the downfield region (typically >160 ppm).
IR Spectroscopy: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching of the indole ring, and C-H stretching from the methyl and aromatic groups.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (189.21 g/mol ).
Synthesis Methodologies
A detailed, experimentally verified protocol for the synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid is not described in the available literature. However, a plausible synthetic route can be devised by combining established methods for the synthesis of 2,3-dimethylindoles and the introduction of a carboxylic acid group at the 6-position of the indole ring.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below. This pathway is hypothetical and would require experimental optimization.
Caption: Proposed synthetic workflow for 2,3-Dimethyl-1H-indole-6-carboxylic acid.
Key Experimental Steps (Hypothetical Protocol)
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Protection of the Carboxylic Acid: The starting material, 4-amino-3-methylbenzoic acid, would likely require protection of the carboxylic acid group, for instance, through esterification (e.g., conversion to a methyl or ethyl ester) to prevent unwanted side reactions during the indole synthesis.
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Fischer Indole Synthesis: The protected aminobenzoic acid derivative would then undergo a Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone, in this case, 2-butanone, in the presence of an acid catalyst. This would lead to the formation of the 2,3-dimethylindole ring system.
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Deprotection: The final step would be the deprotection of the carboxylic acid group, for example, through hydrolysis of the ester, to yield the desired 2,3-Dimethyl-1H-indole-6-carboxylic acid.
An alternative approach could involve the synthesis of 2,3-dimethylindole first, followed by a regioselective carboxylation at the C6 position. However, achieving high regioselectivity in the electrophilic substitution of indoles can be challenging.
A documented procedure for the synthesis of the related indole-6-carboxylic acid involves the hydrolysis of methyl indole-6-carboxylate with lithium hydroxide.[4] The starting ester is dissolved in a mixture of tetrahydrofuran, methanol, and water, and heated with lithium hydroxide monohydrate.[4] After the reaction, the organic solvents are removed, and the product is precipitated by acidification.[4] This method could potentially be adapted for the final deprotection step in the proposed synthesis of the dimethylated analog.
Potential Biological and Pharmacological Significance
While no specific biological activity or pharmacological data has been published for 2,3-Dimethyl-1H-indole-6-carboxylic acid, the indole nucleus is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of indole carboxylic acids have been investigated for various therapeutic applications.
Potential as Antiviral Agents
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of the HIV-1 integrase, a key enzyme in the viral life cycle.[5] This suggests that the indole carboxylic acid scaffold could be a promising starting point for the development of new antiviral drugs. The substitution pattern on the indole ring, including the presence and position of methyl groups, can significantly influence the inhibitory activity and selectivity.
Potential as Anticancer Agents
The indole scaffold is present in several approved anticancer drugs. Research on various indole-6-carboxylic acid derivatives has demonstrated their potential as multi-target antiproliferative agents, for example, by targeting receptor tyrosine kinases such as EGFR and VEGFR-2.[6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
General Drug Discovery Applications
A closely related compound, 2,3-Dimethyl-1H-indole-5-carboxylic acid , is utilized as a fragment molecule in drug discovery.[7] Such fragments serve as building blocks for the design and synthesis of more complex molecules with desired pharmacological properties. It is plausible that 2,3-Dimethyl-1H-indole-6-carboxylic acid could also serve a similar purpose as a scaffold for library synthesis in drug development campaigns.
The general workflow for utilizing such a compound in a drug discovery program is illustrated below.
Caption: Role of an indole carboxylic acid scaffold in a drug discovery workflow.
Conclusion and Future Directions
2,3-Dimethyl-1H-indole-6-carboxylic acid is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily owing to its indole scaffold. Currently, there is a significant lack of detailed, publicly available experimental data for this specific compound. The information presented in this guide is largely based on data from chemical suppliers and extrapolations from closely related analogs.
Future research efforts should focus on:
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Developing and publishing a robust and high-yielding synthesis protocol.
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Comprehensive spectroscopic characterization to provide a reliable reference for researchers.
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Screening for biological activity against a panel of relevant targets, such as viral enzymes, protein kinases, and cancer cell lines.
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Exploring its utility as a scaffold for the synthesis of novel compound libraries.
The generation of such data will be crucial to unlocking the full potential of 2,3-Dimethyl-1H-indole-6-carboxylic acid for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dimethyl-1H-indole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
